molecular formula C11H16O4 B12708830 Propane-1,3-diyl cyclohexane-1,2-dicarboxylate CAS No. 97552-47-1

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate

Cat. No.: B12708830
CAS No.: 97552-47-1
M. Wt: 212.24 g/mol
InChI Key: ALIKYTIVBISXPO-UHFFFAOYSA-N
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Description

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate is a specialty chemical compound offered for research and development purposes. This cyclohexane-1,2-dicarboxylate ester is of significant interest in polymer science, particularly as a potential monomer or intermediate in the synthesis of advanced materials. Researchers value this compound for developing new polyester resins or plasticizers, drawing from the known utility of similar cyclohexane-dicarboxylate structures in creating polymers with specific properties . Its saturated cyclohexane ring, compared to aromatic analogues, may influence the flexibility, thermal stability, and compatibility of resulting materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97552-47-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4,5,7a,8,9,10,11,11a-octahydro-3H-benzo[g][1,5]dioxonine-1,7-dione

InChI

InChI=1S/C11H16O4/c12-10-8-4-1-2-5-9(8)11(13)15-7-3-6-14-10/h8-9H,1-7H2

InChI Key

ALIKYTIVBISXPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)OCCCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-1,3-diyl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with propane-1,3-diol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propane-1,3-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate

  • Molecular Formula : C₂₄H₄₄O₄
  • Molecular Weight : 396.60 g/mol
  • Structural Features : The cyclohexane-1,2-dicarboxylate backbone is esterified with bulky 2-ethylhexyl groups.
  • Applications : Widely used as a high-performance plasticizer in PVC and other polymers due to its low volatility and excellent compatibility. The bulky ester groups reduce migration rates compared to propane-1,3-diyl derivatives .

Dimethyl Benzene-1,2-dicarboxylate

  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.19 g/mol
  • Structural Features : An aromatic diester with methyl groups attached to a benzene ring.
  • Applications : Precursor for phthalate plasticizers (e.g., dimethyl phthalate). However, aromatic esters face regulatory restrictions due to endocrine-disrupting properties.
  • Key Difference : The aromatic benzene ring provides higher rigidity and thermal stability but raises environmental and health concerns absent in cyclohexane-based analogs .

2-Carboxy-2-methylpropane-1,3-diyl Cyclohexane-1,2-dicarboxylate

  • Structural Features : A branched derivative with a methyl group on the propane-1,3-diyl spacer, increasing steric hindrance .
  • Applications: Limited data, but branching may improve resistance to hydrolysis and oxidative degradation.
  • Key Difference : Enhanced steric effects could reduce polymer compatibility compared to the linear propane-1,3-diyl variant .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Rigidity/Flexibility Volatility Polymer Compatibility Environmental Impact
This compound 212.24 Moderate Moderate Good Low
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate 396.60 High Low Excellent Moderate
Dimethyl benzene-1,2-dicarboxylate 194.19 High (aromatic) High Poor High (toxic)

Key Findings:

Cyclohexane vs. Benzene Backbone : Cyclohexane derivatives (e.g., propane-1,3-diyl ester) exhibit lower toxicity and comparable thermal performance to aromatic analogs, making them sustainable alternatives .

Ester Chain Length : Bulky esters (e.g., 2-ethylhexyl) enhance plasticizer permanence but reduce biodegradability. Propane-1,3-diyl derivatives balance flexibility and environmental safety .

Synthetic Feasibility : Propane-1,3-diyl esters can be synthesized via esterification or transesterification reactions, similar to methods used for dicarbamate derivatives .

Research and Regulatory Considerations

  • Performance in Polymers : this compound shows promise in PVC formulations, with studies indicating 15–20% lower migration rates compared to dibutyl phthalate .
  • Challenges : Higher volatility compared to long-chain esters may limit use in high-temperature applications.

Biological Activity

Propane-1,3-diyl cyclohexane-1,2-dicarboxylate (CAS Number: 97552-47-1) is a synthetic compound characterized by its unique structure, which includes a propane backbone linked to two cyclohexane rings through dicarboxylate functional groups. This molecular arrangement suggests potential applications in various fields, including organic synthesis and materials science. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and environmental impact.

  • Molecular Formula : C11H16O4
  • Molar Mass : 212.24 g/mol
  • Structure : The compound features a dicarboxylate functionality that may influence its solubility and reactivity in biological systems.

Potential Mechanisms:

  • Receptor Modulation : Compounds with dicarboxylate functionalities often interact with cell surface receptors, potentially modulating signal transduction pathways.
  • Enzyme Inhibition : The presence of carboxylate groups may enable the compound to act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antioxidant Activity : Dicarboxylates can exhibit antioxidant properties, which may contribute to their biological effects.

Biological Activity Studies

Research on similar compounds provides a framework for understanding the potential biological activities of this compound.

Case Studies:

  • Anticancer Activity : Dicarboxylate esters have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies on cyclic thiosulfonates have shown that structural modifications can enhance anticancer activity by targeting specific receptors involved in cell growth regulation .
  • Metabolic Pathways : Research indicates that related compounds can influence metabolic pathways related to oxidative stress and inflammation. The modulation of these pathways might be relevant for understanding the therapeutic potential of this compound .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its properties and potential applications.

Compound NameMolecular FormulaUnique Features
Cyclohexane-1,2-dicarboxylic acidC8H10O4Basic dicarboxylic acid without alkyl substitution
Propylene glycol dibenzoateC15H18O4Contains benzene rings instead of cyclohexane
Ethylene glycol diacetateC6H10O4Shorter chain length with acetate groups

Pharmacokinetics

Understanding the pharmacokinetics of this compound involves assessing its bioavailability and metabolic stability. Factors influencing these parameters include:

  • Solubility : The dicarboxylate groups may enhance solubility in aqueous environments.
  • Stability : The stability of the compound under physiological conditions will determine its efficacy as a therapeutic agent.
  • Transport Mechanisms : Interaction with transport proteins could facilitate or hinder cellular uptake.

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